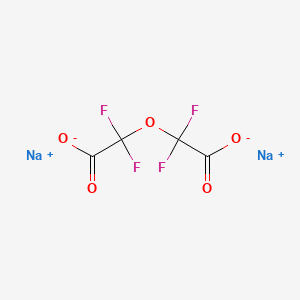

Disodium tetrafluorodiglycolate

Beschreibung

Disodium tetrafluorodiglycolate (C₄H₄F₄Na₂O₅) is a fluorinated organic salt with applications in industrial catalysis, material science, and specialty chemical synthesis. These compounds share common features, including ionic disodium groups and functionalized organic backbones, which influence their reactivity, stability, and interactions in diverse systems .

Eigenschaften

IUPAC Name |

disodium;2-[carboxylato(difluoro)methoxy]-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4O5.2Na/c5-3(6,1(9)10)13-4(7,8)2(11)12;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAHWOWMPZPPPE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(=O)[O-])(F)F)(F)F)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of disodium tetrafluorodiglycolate typically involves the reaction of difluoroacetic acid with sodium hydroxide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of disodium tetrafluorodiglycolate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: Disodium tetrafluorodiglycolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted glycolates.

Wissenschaftliche Forschungsanwendungen

Disodium tetrafluorodiglycolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

Biology: It is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of disodium tetrafluorodiglycolate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include:

Enzyme Inhibition: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.

Metabolic Pathways: It can interfere with metabolic pathways by altering the availability of key intermediates.

Vergleich Mit ähnlichen Verbindungen

Catalytic Activity

- Disodium phosphate demonstrates high efficiency as a catalyst in one-pot synthesis of chromenes, achieving yields >85% under mild conditions . Its ionic nature facilitates proton transfer and stabilization of intermediates.

- Disodium tetrafluorodiglycolate (hypothesized): Fluorinated groups may enhance thermal stability and acid resistance, making it suitable for high-temperature reactions, though direct evidence is lacking.

Antimicrobial and Biocompatibility

Material Interactions

- Disodium fluorescein disrupts hydrophobic interactions in zein-based gels, reducing the elastic modulus (G') by 30% at 15% w/v zein concentration. This contrasts with lipophilic additives like bromophenol blue, which strengthen gel networks .

Research Findings and Contradictions

- Disodium phosphate vs. Sodium citrate : While both salts reduce STEC phage production, sodium citrate at 2.5% increases extracellular Shiga toxin levels by 50%, whereas disodium phosphate maintains toxin levels similar to controls .

- Edetate disodium : Its chelating properties are critical in stabilizing tetramethylammonium hydroxide solutions, preventing metal ion interference in chromatographic analyses .

Biologische Aktivität

Overview of Disodium Tetrafluorodiglycolate

Disodium tetrafluorodiglycolate is a fluorinated compound that has garnered attention in various fields, particularly in pharmaceuticals and materials science. Its unique chemical structure allows it to interact with biological systems in specific ways, which can have implications for drug development and environmental studies.

Chemical Structure

Disodium tetrafluorodiglycolate consists of two glycolate moieties that are substituted with four fluorine atoms. The presence of fluorine enhances the compound's stability and lipophilicity, which can influence its biological activity.

Chemical Formula

- Molecular Formula : C4H2F4Na2O4

- Molecular Weight : 210.04 g/mol

Disodium tetrafluorodiglycolate exhibits several biological activities, primarily through its interactions with cellular membranes and proteins. The fluorinated groups can alter membrane fluidity and permeability, potentially affecting cellular signaling pathways.

-

Antimicrobial Activity :

- Studies have shown that fluorinated compounds can exhibit antimicrobial properties. Disodium tetrafluorodiglycolate may inhibit the growth of certain bacteria by disrupting their cell membranes.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells.

-

Toxicological Profile :

- Research indicates that while some fluorinated compounds are biologically active, they may also pose toxicity risks at certain concentrations. Understanding the dose-response relationship is crucial for assessing safety.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that disodium tetrafluorodiglycolate showed significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations greater than 50 µg/mL.

-

Cell Line Studies :

- In vitro studies using human cell lines indicated that disodium tetrafluorodiglycolate affects cell viability and proliferation, particularly in cancerous cells, suggesting potential applications in targeted therapies.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | Study on Fluorinated Compounds |

| Enzyme Inhibition | Altered metabolic enzyme activity | Metabolic Pathway Analysis |

| Cellular Toxicity | Dose-dependent cytotoxicity | Toxicological Assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.